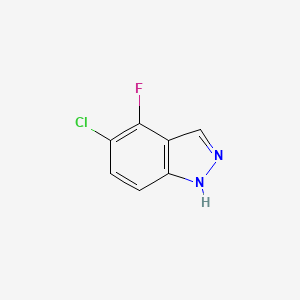

5-Chlor-4-fluor-1H-indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-fluoro-1H-indazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological processes.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

Target of Action

5-Chloro-4-Fluoro-1H-Indazole is a type of indazole, a heterocyclic aromatic organic compound . Indazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Indazole derivatives have been found to possess a wide variety of biological properties . For instance, some indazole derivatives have been found to inhibit cell growth, which could suggest a potential interaction with cellular growth pathways .

Biochemical Pathways

Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that indazole derivatives may interact with a variety of biochemical pathways.

Result of Action

Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that 5-Chloro-4-Fluoro-1H-Indazole may have similar effects.

Biochemische Analyse

Biochemical Properties

5-Chloro-4-fluoro-1H-indazole, like other indazoles, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have shown anti-inflammatory potential by interacting with cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .

Cellular Effects

Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of indazole derivatives have been studied .

Dosage Effects in Animal Models

Some indazole derivatives have been studied for their effects at different dosages .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Some indazole derivatives are known to be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 5-chloro-4-fluoro-1H-indazole may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like copper or palladium may be employed to enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of Lewis acids.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 5-methoxy-4-fluoro-1H-indazole, while oxidation may produce 5-chloro-4-fluoro-1H-indazole-3-carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

5-Fluoro-1H-indazole: Lacks the chlorine atom, potentially altering its chemical properties and applications.

5-Bromo-4-fluoro-1H-indazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness: 5-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring. This combination enhances its chemical versatility and potential for diverse applications. The dual halogenation can improve its binding interactions with biological targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

5-Chloro-4-fluoro-1H-indazole is a derivative of the indazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of 5-chloro-4-fluoro-1H-indazole, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-4-fluoro-1H-indazole is characterized by the presence of chlorine and fluorine substituents on the indazole core. This specific substitution pattern is believed to enhance its biological activity compared to other indazole derivatives.

Biological Activities

The biological activities of 5-chloro-4-fluoro-1H-indazole include:

- Anti-inflammatory Activity : Indazoles, including this compound, have shown significant anti-inflammatory effects. Studies indicate that they inhibit key inflammatory mediators such as TNF-α and IL-1β, demonstrating a concentration-dependent response. For instance, indazole derivatives have been shown to achieve up to 70% inhibition of cyclooxygenase-2 (COX-2) at certain concentrations .

- Antitumor Activity : Research has demonstrated that 5-chloro-4-fluoro-1H-indazole exhibits cytotoxic effects against various cancer cell lines. It has been tested against K562 cells (a human chronic myelogenous leukemia cell line), showing promising results in inhibiting cell proliferation . The compound's IC50 values indicate its potency in comparison to standard chemotherapeutic agents.

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit lactoperoxidase (LPO), an enzyme crucial for microbial defense, with inhibition constants (Ki) ranging from 4.10 to 252.78 µM across different derivatives .

The mechanisms underlying the biological activities of 5-chloro-4-fluoro-1H-indazole are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes like COX-2 and LPO, which play pivotal roles in inflammation and microbial defense, respectively.

- Cell Cycle Modulation : It affects the cell cycle distribution in cancer cells, promoting cell cycle arrest at critical phases (G2/M), which is essential for its antitumor efficacy .

- Regulation of Cytokines : The compound modulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | 23.42 | |

| Antitumor | Cytotoxicity against K562 cells | Ranges from 10 to 20 | |

| Antimicrobial | Lactoperoxidase Inhibition | 4.10 - 252.78 |

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of various indazoles, including 5-chloro-4-fluoro-1H-indazole, significant inhibition of inflammation was observed in animal models. The compound demonstrated a maximum inhibition percentage comparable to established anti-inflammatory drugs like dexamethasone .

Case Study: Antitumor Efficacy

Another investigation focused on the antitumor properties of indazole derivatives revealed that compounds similar to 5-chloro-4-fluoro-1H-indazole exhibited potent activity against Hep-G2 liver cancer cells, with some derivatives showing IC50 values lower than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Eigenschaften

IUPAC Name |

5-chloro-4-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFAUCPRJGIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.